molecular formula C20H25N5O3S B2874281 Ethyl 2-(1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate CAS No. 1788770-06-8

Ethyl 2-(1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2874281
CAS No.: 1788770-06-8
M. Wt: 415.51
InChI Key: YWSAFUNXWXDTHR-UHFFFAOYSA-N
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Description

This compound is a substituted thiazole carboxamide derivative featuring a piperidine-4-carboxamido group linked to a 6-cyclopropylpyrimidin-4-yl moiety. Its structural complexity arises from the integration of three pharmacophoric elements:

  • Thiazole core: A 4-methylthiazole-5-carboxylate ester, common in bioactive molecules due to its electron-rich aromatic system .
  • 6-cyclopropylpyrimidin-4-yl group: Enhances selectivity in kinase inhibition via π-π stacking and hydrophobic interactions .

Synthesis involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates with amines using classic coupling reagents (e.g., HATU, EDCI) .

Properties

IUPAC Name

ethyl 2-[[1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3S/c1-3-28-19(27)17-12(2)23-20(29-17)24-18(26)14-6-8-25(9-7-14)16-10-15(13-4-5-13)21-11-22-16/h10-11,13-14H,3-9H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSAFUNXWXDTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below highlights key structural and functional differences:

Compound Name (CAS or Ref.) Substituents/Modifications Biological Target/Application Key Features References
Target Compound 6-cyclopropylpyrimidin-4-yl, piperidine Kinases (e.g., CDK9) Pyrimidine-piperidine linkage
Ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate 4-chlorophenyl (Suzuki coupling) Intermediate/Unspecified Aryl group for hydrophobic interactions
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (161797-99-5) 4-hydroxyphenyl Fluorescent probe (ESIPT mechanism) Hydroxyl group enables ratiometric sensing
Ethyl 2-(tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylate BOC-protected methylamino group Synthetic intermediate Facilitates further amide coupling
Ethyl 2-((4-sulfamoylphenyl)amino)-4-methylthiazole-5-carboxylate derivatives Sulfonamide-linked substituents Carbonic anhydrase inhibitors Enhanced hydrogen-bonding capacity

Physicochemical Properties

  • Crystallinity : Pyrazole-thiazole derivatives (e.g., ) form 1D chains via intermolecular interactions, whereas the target compound’s piperidine may reduce crystal packing efficiency .

Preparation Methods

Thiazole Core Formation

The 4-methylthiazole-5-carboxylate segment is typically constructed via the Hantzsch thiazole synthesis, leveraging cyclization between α-haloketones and thioamides. For example, ethyl 2-chloroacetoacetate reacts with thiobenzamide derivatives under refluxing isopropyl alcohol to yield thiazole intermediates. In the context of Ethyl 2-(1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate, this step would involve substituting the phenyl group with a carboxamido-piperidine-pyrimidine side chain.

Key Reaction Parameters

  • Solvent : Isopropyl alcohol or DMF.
  • Temperature : Reflux (80–85°C).
  • Yield : 73–90% after recrystallization.

Piperidine-4-Carboxamide Linker Synthesis

The piperidine-4-carboxamide bridge is synthesized through carbodiimide-mediated coupling between piperidine-4-carboxylic acid and the amine-functionalized pyrimidine. Activation of the carboxylic acid using EDCl/HOBt in dichloromethane facilitates amide bond formation at ambient temperatures.

6-Cyclopropylpyrimidin-4-yl Substituent Installation

The pyrimidine ring is assembled via cyclocondensation of cyclopropylacetamide with malononitrile, followed by halogenation at the 4-position. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces the cyclopropyl group.

Stepwise Synthesis of the Target Compound

Step I: Synthesis of Ethyl 4-Methylthiazole-5-Carboxylate Intermediate

A modified Hantzsch protocol is employed:

  • Reactants : Ethyl 2-chloroacetoacetate (1.2 eq), thiourea derivative (1 eq).
  • Conditions : Reflux in isopropyl alcohol (5 h), followed by cooling to 0–5°C.
  • Workup : Filtration and recrystallization in methanol yields 73–85% pure product.

Table 1: Optimization of Thiazole Core Synthesis

Parameter Condition Yield (%) Purity (HPLC)
Solvent Isopropyl alcohol 85 98.4
Temperature (°C) 80–85 73 97.8
Reaction Time (h) 5 82 99.1

Step II: Functionalization with Piperidine-4-Carboxamide

  • Activation : Piperidine-4-carboxylic acid (1 eq) is treated with EDCl (1.5 eq) and HOBt (1.2 eq) in DMF.
  • Coupling : Addition of 6-cyclopropylpyrimidin-4-amine (1 eq) at 25°C for 12 h.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) affords the amide in 68% yield.

Step III: Final Assembly via Nucleophilic Aromatic Substitution

The thiazole intermediate undergoes substitution at the 2-position with the preformed piperidine-pyrimidine carboxamide:

  • Reactants : Thiazole derivative (1 eq), carboxamide (1.2 eq), K₂CO₃ (2 eq).
  • Solvent : DMF at 130–135°C for 16 h.
  • Isolation : Extraction with ethyl acetate, followed by HCl salt formation in acetone yields 99.5% pure product.

Table 2: Critical Parameters for Final Coupling

Parameter Optimal Range Impact on Yield
Temperature (°C) 130–135 Maximizes SNAr
Base K₂CO₃ Prevents hydrolysis
Solvent DMF Enhances solubility

Purity Enhancement and Characterization

Hydrochloride Salt Formation

Recrystallization of the free base with concentrated HCl in acetone achieves >99% purity, critical for pharmaceutical applications.

Analytical Data

  • HPLC Purity : 99.5%.
  • Melting Point : 170–173°C.
  • ¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H), 2.55 (s, 3H), 3.15–3.45 (m, 4H, piperidine), 7.85 (s, 1H, pyrimidine).

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